Methyl 2-(2-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Description

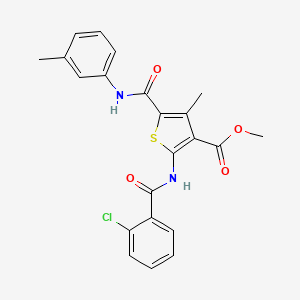

Methyl 2-(2-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with:

- A methyl ester group at position 3.

- A 2-chlorobenzamido group at position 2.

- A methyl group at position 4.

- An m-tolylcarbamoyl (meta-methylphenylcarbamoyl) group at position 5.

The presence of electron-withdrawing substituents (e.g., chlorine) and aromatic carbamoyl groups in this compound suggests possible applications as a protease inhibitor, kinase modulator, or antimicrobial agent . Its synthesis likely follows established routes for thiophene carboxamides, involving sequential acylation and coupling reactions .

Properties

Molecular Formula |

C22H19ClN2O4S |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H19ClN2O4S/c1-12-7-6-8-14(11-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)15-9-4-5-10-16(15)23/h4-11H,1-3H3,(H,24,27)(H,25,26) |

InChI Key |

CWRFTPXBFTVCGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

Methyl 2-(2-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound that belongs to a class of substituted benzamide derivatives, featuring a thiophene ring and multiple functional groups. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the development of therapeutic agents. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes:

- A thiophene ring , which contributes to its aromatic properties.

- Amide and carboxylate moieties , which are critical for its biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.94 g/mol |

| Functional Groups | Thiophene, Amide, Carboxylate |

This compound exhibits various biological activities that can be attributed to its structural components. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Cell Signaling Modulation : It has the potential to influence cell signaling pathways, including those related to cell proliferation and apoptosis.

- Gene Expression Regulation : By interacting with transcription factors, this compound can modulate the expression of genes involved in various biological processes.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Anticancer activity

These activities suggest that this compound could be explored for therapeutic applications in treating diseases characterized by inflammation or uncontrolled cell growth.

Study on Anticancer Activity

In a study examining the anticancer properties of thiophene derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects, with an IC50 value demonstrating potent activity against breast cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cancer progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Modulation of signaling pathways |

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound, revealing its ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a reduction in TNF-alpha and IL-6 levels, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the benzamido, carbamoyl, and ester positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiophene Carboxylate Derivatives

Key Observations:

The m-tolyl group (target) provides moderate lipophilicity compared to the phenyl group () or smaller methylcarbamoyl ().

Electronic and Steric Modifications: Dichlorination () introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity or hydrogen-bonding interactions. The phenoxyacetamido group () adds conformational flexibility but may reduce metabolic stability.

Biological Implications :

- Thiophene carboxamides with chloro substituents (e.g., ) are often explored for antimicrobial or anticancer activity due to their ability to disrupt enzyme active sites .

- The absence of reported biological data for the target compound highlights a gap in current research, necessitating further pharmacological profiling.

Preparation Methods

Thiophene Core Formation

The synthesis begins with the construction of the 4-methylthiophene-3-carboxylate backbone. A common approach involves the Gewald reaction , where a ketone (e.g., methyl acetoacetate) reacts with elemental sulfur and a cyanide source (e.g., ammonium acetate) to form 2-aminothiophene derivatives. For this compound, methyl 2-amino-4-methylthiophene-3-carboxylate serves as the precursor, which is subsequently functionalized at positions 2 and 5.

Amidation at Position 2

The 2-amino group undergoes amidation with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to scavenge HCl. Reaction conditions typically involve stirring at 0–5°C for 1 hour, followed by room temperature for 12–24 hours. The product, methyl 2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate, is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient).

Carbamoylation at Position 5

The 5-position is functionalized via a carbamoylation reaction with m-tolyl isocyanate . This step requires activation of the thiophene’s 5-position, often achieved through lithiation using n-butyllithium (n-BuLi) at −78°C in THF, followed by quenching with m-tolyl isocyanate. The intermediate is then hydrolyzed with aqueous HCl to yield the carbamoyl group.

Esterification at Position 3

The methyl ester at position 3 is typically introduced early in the synthesis (e.g., via the Gewald reaction using methyl cyanoacetate). However, if absent, it can be installed by treating the carboxylic acid intermediate with methanol and thionyl chloride (SOCl₂) under reflux.

Reaction Optimization and Challenges

Regioselectivity in Amidation

The electron-rich thiophene ring directs electrophilic substitution to the 5-position, but steric hindrance from the 4-methyl group may reduce yields. Computational studies suggest that using N,N-dimethylformamide (DMF) as a polar aprotic solvent improves reaction kinetics by stabilizing transition states.

Purification Techniques

Due to the compound’s high molecular weight (442.9 g/mol) and hydrophobic substituents, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is preferred over standard silica gel chromatography.

Yield and Scalability

Reported yields for analogous thiophene derivatives range from 40–60% for amidation and 30–50% for carbamoylation. Scaling these reactions requires careful temperature control and inert atmospheres to prevent side reactions.

Comparative Analysis with Analogous Compounds

Q & A

Basic: What are the key synthetic strategies for Methyl 2-(2-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiophene core via the Gewald reaction (condensation of ketones with cyanoacetates and sulfur) . Subsequent steps include:

- Amidation : Introduction of the 2-chlorobenzamido group via coupling agents (e.g., HATU or EDCI) under anhydrous conditions .

- Carbamoylation : Reaction with m-tolyl isocyanate to install the carbamoyl group, requiring precise pH control (7–8) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis of sensitive groups .

- Catalyst use : Triethylamine (TEA) or DMAP accelerates amidation and carbamoylation .

- Temperature control : Low temperatures (0–5°C) suppress by-products during coupling steps, while reflux (80–100°C) drives thiophene ring closure .

- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies side products early .

Basic: What analytical techniques are essential for confirming the compound’s molecular structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups), δ 7.1–8.2 ppm (aromatic protons) .

- 13C NMR : Carbonyl signals (C=O) at ~170 ppm .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₂₂H₁₈ClN₃O₄S) .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the thiophene core .

Advanced: How can researchers evaluate the compound’s biological activity in vitro?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) using fluorogenic substrates .

- Cellular viability assays : MTT or ATP-based tests assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : Predict binding modes to proteins (e.g., COX-2, EGFR) using AutoDock Vina .

Basic: What structural features influence the compound’s biological activity?

Answer:

Key substituents and their roles:

| Substituent | Role | Reference |

|---|---|---|

| 2-Chlorobenzamido | Enhances lipophilicity and target binding | |

| m-Tolylcarbamoyl | Modulates solubility and metabolic stability | |

| Methyl ester | Improves membrane permeability |

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

- Substituent effect analysis : Compare analogs (e.g., fluoro vs. chloro derivatives) to isolate functional group contributions .

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, controlled cell passage number) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Basic: What computational methods aid in understanding the compound’s mechanism of action?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Dynamics (MD) : Simulates protein-ligand interactions over time (e.g., stability of binding poses) .

- QSAR modeling : Relates structural descriptors (e.g., molar refractivity) to bioactivity .

Advanced: How do storage conditions impact the compound’s stability?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation .

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the methyl ester .

- Temperature : Long-term stability at –20°C; avoid freeze-thaw cycles .

Basic: What in vivo study designs are appropriate for preclinical evaluation?

Answer:

- Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

- Toxicity screening : Assess liver/kidney function (ALT, creatinine) and histopathology .

- Dose optimization : Use staggered dosing (e.g., 10–100 mg/kg) to establish therapeutic index .

Advanced: What green chemistry approaches can reduce environmental impact during synthesis?

Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .

- Catalyst recycling : Recover triethylamine via distillation .

- Microwave-assisted synthesis : Reduces reaction time and energy use by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.